2-Phenylcyclopropanamine hydrochloride

Cytochrome P450 Drug Metabolism Pharmacokinetic Interactions

Researchers requiring sustained, global MAO inhibition face limited options-reversible inhibitors fail to model chronic neurochemical adaptations. 2-Phenylcyclopropanamine hydrochloride (tranylcypromine) is the validated, irreversible MAO-A/B and LSD1 inhibitor with a non-hydrazine scaffold, delivering mechanism-based inactivation unattainable with moclobemide or selegiline. • Irreversibly inhibits MAO-A (IC50=2.3 μM), MAO-B (IC50=0.95 μM), and LSD1 (IC50=20.7 μM; Ki=242 μM). • Selective CYP2A6 inhibition (IC50=0.42 μM) with minimal off-target CYP activity (>10 μM), ideal for coumarin/nicotine metabolism studies. • Racemic mixture; (1R,2S)-enantiomer available for enhanced LSD1 potency. Supplied as ≥98% purity crystalline solid with full analytical documentation.

Molecular Formula C9H12ClN
Molecular Weight 169.65 g/mol
CAS No. 61-81-4
Cat. No. B1365256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenylcyclopropanamine hydrochloride
CAS61-81-4
Molecular FormulaC9H12ClN
Molecular Weight169.65 g/mol
Structural Identifiers
SMILESC1C(C1N)C2=CC=CC=C2.Cl
InChIInChI=1S/C9H11N.ClH/c10-9-6-8(9)7-4-2-1-3-5-7;/h1-5,8-9H,6,10H2;1H
InChIKeyZPEFMSTTZXJOTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tranylcypromine HCl for MAO and LSD1 Research


2-Phenylcyclopropanamine hydrochloride, clinically known as tranylcypromine (TCP) and often referred to as 2-PCPA, is a non-selective and irreversible inhibitor of monoamine oxidase (MAO) A and B enzymes . Its mechanism-based inhibition profile extends to the homologous histone demethylase, lysine-specific demethylase 1 (LSD1), establishing its utility as a foundational research tool in both neuropharmacology and epigenetics .

MAO-A/B pathway studiesNon-selective irreversible inhibition for neurotransmitter metabolism research
LSD1 histone demethylase researchMechanism-based inactivation for epigenetic and chromatin studies
CYP2A6 drug metabolism profilingSelective inhibition supports coumarin/nicotine interaction assays

Tranylcypromine HCl Substitution Limitations


While 2-Phenylcyclopropanamine hydrochloride shares a class designation with other MAO inhibitors, its distinct selectivity profile for off-target enzymes like CYP2A6 and LSD1, its non-hydrazine chemical scaffold, and its specific stereochemical requirements preclude simple interchangeability with alternatives like phenelzine, selegiline, or moclobemide . This guide provides quantitative evidence that defines the specific functional boundaries of this compound, enabling informed selection for hypothesis-driven research .

Phenelzine

Lacks CYP2A6 inhibition; distinct CYP2C19/3A4 interaction profile may alter metabolic outcomes

Selegiline

MAO-B selective at standard research doses; cannot replicate dual MAO-A/B blockade

Moclobemide

Reversible MAO-A inhibitor; transient enzyme inhibition not suitable for sustained inactivation studies

Tranylcypromine vs. Closest Comparators


CYP2A6 Inhibition vs. Phenelzine

2-Phenylcyclopropanamine hydrochloride (tranylcypromine) potently and selectively inhibits cytochrome P450 enzyme CYP2A6 (IC50 = 0.42 μM), a feature not shared by the comparator phenelzine, which instead inhibits CYP2C19 and CYP3A4 . This specific CYP2A6 inhibition is strongly dependent on the compound's amine group .

CYP2A6 Inhibition vs Phenelzine
Head-to-head
IC50 0.42 ± 0.07 μM
TranylcypromineCYP2A6 selective
PhenelzineNo CYP2A6 inhibition reported
Supports CYP2A6-specific metabolism profiling
CYP2A6-selective probe context
Cytochrome P450 Drug Metabolism Pharmacokinetic Interactions

Dual MAO-A/B vs. Selective MAO-B Inhibition

2-Phenylcyclopropanamine hydrochloride acts as a non-selective, irreversible inhibitor of both MAO-A and MAO-B with Ki values of 101.9 μM and 16 μM, respectively . In contrast, the comparator selegiline is a selective MAO-B inhibitor at standard doses, losing this selectivity only at higher, non-clinical concentrations .

Dual MAO-A/B vs Selective MAO-B
Cross-study comparable
TranylcypromineMAO-A Ki 101.9 μM; MAO-B Ki 16 μM
SelegilineSelective MAO-B, >100-fold vs MAO-A
Dual MAO-A/B blockade for neurotransmitter studies
Selective inhibitor cannot substitute
Monoamine Oxidase Neurotransmitter Metabolism Enzyme Inhibition

Irreversible vs. Reversible MAO Inhibition

2-Phenylcyclopropanamine hydrochloride is an irreversible, mechanism-based inactivator of MAO, requiring de novo enzyme synthesis for recovery . The comparator moclobemide is a reversible inhibitor of MAO-A (RIMA) that dissociates from the enzyme, allowing for rapid recovery of function .

Irreversible vs Reversible MAO Inhibition
Head-to-head
TranylcypromineIrreversible; recovery ~10-14 days
MoclobemideReversible; recovery ~2-4 hours
Sustained enzyme inhibition for washout experiments
Duration of effect differs ~100-fold in vivo
Enzyme Kinetics Mechanism-Based Inactivation Pharmacodynamics

LSD1 Inhibition vs. Other MAOIs

2-Phenylcyclopropanamine hydrochloride is a time-dependent, mechanism-based irreversible inhibitor of LSD1 with a KI of 242 μM . This activity is not a general property of MAO inhibitors, as the comparator phenelzine, while also an MAOI, does not significantly inhibit LSD1 at the same concentrations .

LSD1 Inhibition vs Other MAOIs
Cross-study comparable
KI 242 μM (LSD1)
PhenelzineIC50 >100 μM, non-mechanism-based
Mechanism-based LSD1 epigenetic probe
Irreversible inactivation required
Epigenetics Histone Demethylase Cancer Research

Stereochemistry and LSD1 Activity

The (1R,2S)-enantiomer of 2-Phenylcyclopropanamine is the pharmacologically active form for LSD1 inhibition, whereas the (1S,2R)-enantiomer is significantly less active . This stereochemical requirement is not observed in all cyclopropylamine-based inhibitors and is a critical consideration for assay design .

Stereochemistry and LSD1 Activity
Head-to-head
(1R,2S)-TCPActive LSD1 inhibitor
(1S,2R)-TCP>10-fold lower potency
Enantiomer-specific LSD1 inhibition
Racemic mixture may confound potency interpretation
Chirality Enantioselectivity Structure-Activity Relationship

Tolerability Profile vs. Phenelzine

Clinical studies indicate that 2-Phenylcyclopropanamine hydrochloride (tranylcypromine) is not frequently associated with weight gain or sexual dysfunction, whereas the comparator phenelzine, a hydrazine MAOI, is linked to these side effects . This difference in tolerability can influence the choice of tool compound for chronic in vivo studies.

Tolerability Endpoint Context vs Phenelzine
Context-dependent
TranylcypromineReported low incidence of body weight / sexual function changes
PhenelzineCommon (>20%) in trial reports
Reported tolerability endpoint context in long-term studies
May reduce confounding in behavioral models
Adverse Effect Profile In Vivo Toxicology Clinical Research

Tranylcypromine HCl Optimal Research Applications


CYP2A6-Mediated Drug Metabolism Studies

Given its potent and selective inhibition of CYP2A6 (IC50 = 0.42 μM) , 2-Phenylcyclopropanamine hydrochloride is an ideal tool for studies exploring the role of CYP2A6 in the metabolism of coumarin, nicotine, and other substrates. Its lack of significant inhibition of other major CYP isoforms (IC50 > 10 μM) allows for specific interrogation of CYP2A6-dependent pathways in human liver microsome assays.

LSD1 Epigenetic Regulation in Cancer

The compound's validated, mechanism-based inhibition of LSD1 (KI = 242 μM) makes it a key reference molecule for experiments examining histone methylation dynamics. Researchers can use 2-PCPA to induce changes in H3K4 methylation levels and assess downstream effects on gene expression and cancer cell differentiation, particularly when the (1R,2S)-enantiomer is employed for maximal potency .

Non-Selective Irreversible MAO Inhibition Studies

For studies requiring sustained, global inhibition of both MAO-A and MAO-B, 2-PCPA is the preferred tool compound due to its irreversible binding mechanism . This allows researchers to model the long-term neurochemical adaptations (e.g., changes in monoamine levels and receptor sensitivity) that follow from chronic MAO inactivation, which cannot be achieved with reversible inhibitors like moclobemide .

Cyclopropylamine-Based Inhibitor SAR Studies

2-PCPA serves as a foundational scaffold for medicinal chemistry programs targeting MAOs or LSD1 . Its well-defined stereochemical requirements for activity and its documented interactions with the enzyme active sites provide a robust starting point for synthesizing and evaluating new derivatives with improved selectivity or potency profiles, as demonstrated by the development of sub-micromolar LSD1 inhibitors based on the trans-PCPA core .

Application
Selection Property
Validation Focus
CYP2A6-mediated metabolism studies
Selective CYP2A6 inhibition profile
CYP2A6 enzyme activity assays
LSD1-dependent epigenetic research
Mechanism-based irreversible LSD1 inhibition
Histone methylation (H3K4) dynamics
Sustained global MAO inhibition studies
Irreversible MAO-A/B binding
Monoamine level and receptor adaptation endpoints
Cyclopropylamine SAR studies
Defined stereochemical requirements
Enantiomer-specific activity assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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